Cas no 704204-47-7 (rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine)

Rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine is a chiral compound with distinct optical activity. Its unique structure and chirality offer significant advantages in various applications, including chiral resolution and drug development. This compound's high purity and defined chirality contribute to its effectiveness in research and development efforts.
rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine structure
704204-47-7 structure
Product Name:rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine
CAS No:704204-47-7
MF:C8H15N
MW:125.211402177811
CID:557390
PubChem ID:13239279
Update Time:2025-07-15

rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.2.1]octan-2-amine,(1R,2R,5R)-rel-
    • Bicyclo[3.2.1]octan-2-amine, (1R,2R,5R)-rel- (9CI)
    • rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine
    • 704204-47-7
    • rac-(1r,2r,5r)-bicyclo[3.2.1]octan-2-amine
    • EN300-843893
    • AKOS006361504
    • Inchi: 1S/C8H15N/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5,9H2/t6-,7-,8-/m1/s1
    • InChI Key: CQQJFQJSVKSJTC-BWZBUEFSSA-N
    • SMILES: N[C@@H]1CC[C@H]2CC[C@@H]1C2

Computed Properties

  • Exact Mass: 125.120449483g/mol
  • Monoisotopic Mass: 125.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine Pricemore >>

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Additional information on rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine

Chemical Profile of rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine (CAS No. 704204-47-7)

rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique bicyclic framework and potential biological activity. This molecule, identified by the CAS number 704204-47-7, belongs to a class of scaffolds that mimic the conformational flexibility of natural products, making it a valuable candidate for drug discovery and development. The stereochemistry at the 1R,2R,5R positions is particularly noteworthy, as it introduces a level of complexity that can influence both the physical properties and the biological interactions of the compound.

The bicyclo3.2.1octane core is a privileged structure in medicinal chemistry, often found in bioactive natural products and synthetic molecules. Its three-membered ring system provides a rigid yet adaptable scaffold that can interact with biological targets in a manner similar to more complex cyclic compounds. The amine functionality at the 2-position further enhances the potential for biological activity, as amines are common pharmacophores in drug molecules. This combination of structural features makes rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine an attractive candidate for further exploration.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. Studies using molecular docking simulations have suggested that the rigid bicyclic framework of rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine can effectively occupy binding pockets in target proteins, potentially leading to inhibitory or modulatory effects. These computational studies have been complemented by experimental efforts, where X-ray crystallography has been used to confirm the binding interactions of analogs with high precision.

The stereochemistry of rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine is particularly important because enantiomeric purity can significantly impact biological activity. Racemic mixtures like this one often require further chiral resolution if high enantiomeric excess is desired for therapeutic applications. However, the presence of multiple stereocenters also means that this compound can exist as a mixture of diastereomers, each with its own unique set of properties and potential biological activities.

In the context of drug discovery, the synthesis of complex scaffolds like bicyclo3.2.1octane remains a challenge due to their inherent strain and reactivity. However, recent developments in synthetic methodology have made it possible to construct such molecules with increasing efficiency and yield. Transition metal-catalyzed reactions have played a particularly important role in this regard, enabling the formation of complex cyclic systems under mild conditions.

The amine group at the 2-position also opens up possibilities for further derivatization through functional group transformations such as alkylation, acylation, or amidation. These modifications can be used to fine-tune the properties of the molecule, including its solubility, metabolic stability, and binding affinity. For instance, incorporating polar functional groups may enhance solubility while reducing systemic clearance rates.

One area where rac-(1R,2R,5R)-bicyclo3.2.1octan-2-amine has shown promise is in the development of enzyme inhibitors. The rigid bicyclic core can mimic substrate structures or transition states recognized by enzymes such as kinases or proteases. Additionally, the amine group provides a handle for covalent inhibition strategies if such approaches are warranted for therapeutic intervention.

The compound’s potential as an intermediate in more complex drug candidates cannot be overstated either; its structural motif may serve as a building block for larger molecules designed to interact with multiple targets simultaneously—a strategy increasingly employed in modern drug design.

Recent literature highlights several analogs derived from this scaffold that exhibit interesting pharmacological profiles across various disease indications including inflammation and cancer research fields where modulation via small molecule intervention continues showing promise outcomes through preclinical investigations

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